[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine” is a chemical compound with a CAS Number of 2098056-10-9 . It has a molecular weight of 161.15 and is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . It has a molecular weight of 161.15 .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine have been synthesized for various applications, showcasing their versatility. For instance, the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrates a method for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Becerra, Cobo, & Castillo, 2021).
Coordination Chemistry and Polymerization Catalysts
- Derivatives of pyrazolyl methanamines, such as N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine, have been used to synthesize Cobalt(II) complexes. These complexes exhibit unique geometrical structures and have been shown to be effective catalysts in polymerization processes, particularly in the synthesis of high molecular weight polymers (Choi et al., 2015).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving similar compounds have been synthesized for applications in cellular imaging and photocytotoxicity. These complexes have shown potential in generating reactive oxygen species under red light, which could be significant in developing new therapeutic strategies for diseases like cancer (Basu et al., 2014).
Antimicrobial and Antifungal Activities
- Some derivatives of pyrazolyl methanamines, like 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine, have been explored for their antimicrobial properties. These compounds have shown varying degrees of effectiveness against bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).
Application in Anticancer Research
- Pyrazole derivatives have been investigated for their role in anticancer research. For instance, 3-phenyl-1H-pyrazole derivatives have been studied as potential anticancer agents, demonstrating the significance of these compounds in the development of new therapeutic options (Liu, Xu, & Xiong, 2017).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302, H312, H314, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
The field of difluoromethylation, which includes compounds like “[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine”, has seen recent advances . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . This suggests that there may be further developments and applications for these types of compounds in the future.
Mécanisme D'action
Target of Action
The primary target of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle, and the reduction of ubiquinone to ubiquinol in the electron transport chain .
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase Similar compounds are known to bind to the ubiquinone binding site of sdh, preventing the enzyme from carrying out its function .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production in cells . This disruption leads to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By inhibiting SDH, the compound disrupts energy production within fungal cells, leading to cell death . This makes it an effective fungicide .
Propriétés
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKKGZNYJVJZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098056-10-9 |
Source
|
Record name | [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.